molecular formula C19H27NO B1613779 Cyclohexyl 4-(piperidinomethyl)phenyl ketone CAS No. 898775-77-4

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

Cat. No. B1613779
M. Wt: 285.4 g/mol
InChI Key: HLIKRRNRSBSPSA-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(piperidinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898775-77-4 . It has a molecular weight of 285.43 and its IUPAC name is cyclohexyl [4- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecular formula of Cyclohexyl 4-(piperidinomethyl)phenyl ketone is C19H27NO . The InChI Code is 1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2 .

Scientific Research Applications

Pharmacological Research

Research on arylcycloalkylamines, a class to which Cyclohexyl 4-(piperidinomethyl)phenyl ketone might be related, explores their neuropharmacologic properties. For instance, ketamine, an arylcycloalkylamine, has been extensively studied for its unique anesthetic and analgesic effects, which could suggest potential pharmacological applications for similar compounds (Chen, 1969).

Chemical Synthesis and Catalysis

Compounds like Cyclohexyl 4-(piperidinomethyl)phenyl ketone can be intermediates in chemical syntheses. For example, selective hydrogenation processes have been developed to convert phenol to cyclohexanone, a key intermediate in nylon synthesis, which highlights the importance of cyclohexanone derivatives in industrial chemistry (Liu et al., 2009).

Organic Chemistry and Reaction Mechanisms

The reactivity of cyclohexanone enamines with benzylidene ketones, producing dihydropyran derivatives, is an area of interest in organic chemistry. This type of reaction showcases the versatility of cyclohexanone derivatives in synthesizing complex organic molecules, which could be relevant for compounds like Cyclohexyl 4-(piperidinomethyl)phenyl ketone (Lewis et al., 1972).

Green Chemistry

The oxidation of cyclohexanone to adipic acid, a precursor in nylon production, exemplifies the role of cyclohexanone derivatives in green chemistry. Such transformations, performed under solvent-free conditions with hydrogen peroxide, highlight the environmental benefits of using less hazardous reagents and conditions (Usui & Sato, 2003).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, such as analogues of phencyclidine with potential analgesic effects, involves cyclohexanone derivatives. These studies contribute to the development of new therapeutic agents, indicating the biomedical relevance of such compounds (Ahmadi & Mahmoudi, 2005).

properties

IUPAC Name

cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIKRRNRSBSPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642722
Record name Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

CAS RN

898775-77-4
Record name Cyclohexyl[4-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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